molecular formula C17H16BrNO2S B13429298 2-(2-Bromoacetamide)-3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophene

2-(2-Bromoacetamide)-3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophene

Cat. No.: B13429298
M. Wt: 378.3 g/mol
InChI Key: VAFUIZPSTWDOFS-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2-(2-Bromoacetamide)-3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophene typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of thiophene derivatives using brominating agents such as dibromide or thallium triacetate . The reaction conditions often require solvents like dioxane and may involve catalysts to improve yield and selectivity .

Chemical Reactions Analysis

2-(2-Bromoacetamide)-3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophene undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium t-butoxide, phosphorus pentasulfide, and various catalysts . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(2-Bromoacetamide)-3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophene involves its interaction with specific molecular targets. It may act by modulating enzyme activity, binding to receptors, or interfering with cellular pathways. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

2-(2-Bromoacetamide)-3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophene can be compared with other thiophene derivatives such as:

Properties

Molecular Formula

C17H16BrNO2S

Molecular Weight

378.3 g/mol

IUPAC Name

N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-bromoacetamide

InChI

InChI=1S/C17H16BrNO2S/c18-10-14(20)19-17-15(12-8-4-5-9-13(12)22-17)16(21)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,19,20)

InChI Key

VAFUIZPSTWDOFS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CBr)C(=O)C3=CC=CC=C3

Origin of Product

United States

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